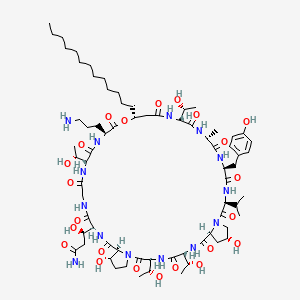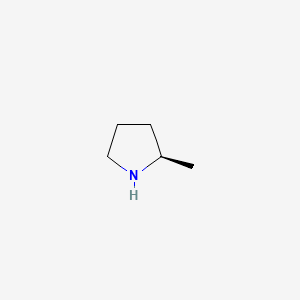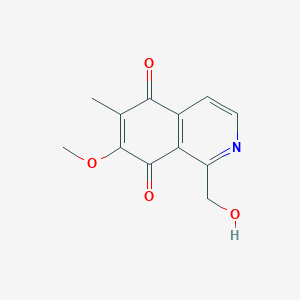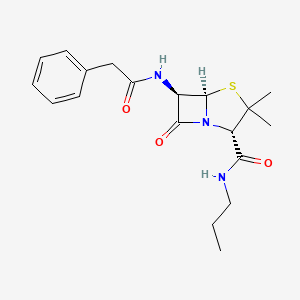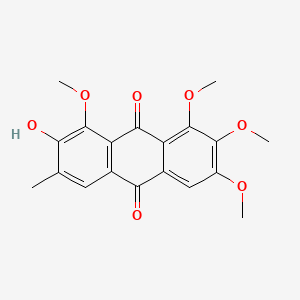
Chrysoobtusin
概要
科学的研究の応用
Chrysoobtusin has a wide range of scientific research applications:
Safety and Hazards
作用機序
クリソオブチンの作用機序には、その抗酸化特性が含まれます。 水素原子移動(HAT)、単電子移動-プロトン移動(SET-PT)、および連続プロトン損失電子移動(SPLET)など、いくつかのメカニズムを通じて、フリーラジカルを中和することができます . これらのメカニズムは、酸化ストレスを軽減し、細胞を損傷から保護するのに役立ちます。 その抗酸化活性に寄与する酵素や金属イオンとの相互作用を含む、分子標的と経路が含まれます .
類似の化合物との比較
クリソオブチンは、アウランチオ-オブチューシンやオブチューシフォリンなどの他のヒドロキシアントラキノン誘導体と類似しています . クリソオブチンは、その独特の化学的および生物学的特性に寄与する、特定のメトキシおよびヒドロキシ基置換のため、ユニークです . これらの構造上の違いは、それらの抗酸化活性と治療の可能性のばらつきをもたらします .
参考文献
生化学分析
Biochemical Properties
Chrysoobtusin plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can help regulate blood sugar levels, making this compound a potential candidate for managing diabetes. Additionally, this compound exhibits antioxidant properties, which can protect cells from oxidative stress by neutralizing free radicals .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in inflammation and oxidative stress responses . This modulation can lead to reduced inflammation and enhanced cellular protection against oxidative damage. Furthermore, this compound has been found to inhibit the proliferation of certain cancer cells, suggesting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves several interactions at the molecular level. This compound binds to specific biomolecules, inhibiting or activating their functions. For instance, this compound inhibits α-glucosidase by binding to its active site, preventing the enzyme from breaking down carbohydrates . This inhibition helps regulate blood sugar levels. Additionally, this compound can activate antioxidant pathways by upregulating the expression of antioxidant enzymes, thereby protecting cells from oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as light and temperature . Over time, this compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that this compound can maintain its biological activity for several months when stored properly . Prolonged exposure to adverse conditions can result in the degradation of this compound and a subsequent decrease in its effectiveness.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing blood sugar levels and protecting against oxidative stress . At higher doses, this compound can cause adverse effects, including toxicity and damage to liver cells . It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes various metabolic transformations, including glucuronidation and sulfation, which facilitate its excretion from the body . These metabolic pathways help regulate the levels of this compound in the body and ensure its safe elimination. Additionally, this compound can influence metabolic flux and metabolite levels, contributing to its overall biological effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake of this compound into cells, where it can exert its biological effects . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it interacts with various biomolecules . This distribution pattern is crucial for the compound’s effectiveness in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it can interact with enzymes and proteins involved in metabolic and oxidative stress pathways . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments . The subcellular distribution of this compound is essential for its ability to modulate cellular processes and exert its therapeutic effects.
準備方法
クリソオブチンは、さまざまな合成経路を通じて合成できます。 一般的な方法の1つは、酢酸ナトリウムの存在下で、1,6,7,8-テトラメトキシアントラキノンとメタノールを反応させる方法です . 反応条件は、通常、目的の生成物を得るために混合物を数時間還流させることを含みます。 工業生産方法では、多くの場合、メタノールやエタノールなどの溶媒を使用して、カッシア・トーラまたはカッシア・オプチューシフォリアの種子から抽出されます .
化学反応の分析
クリソオブチンは、次のようないくつかの種類の化学反応を受けます。
酸化: クリソオブチンは、さまざまなキノン誘導体を形成するために酸化することができます。
還元: 還元反応は、クリソオブチンを対応するヒドロキノン型に変換することができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
クリソオブチンは、幅広い科学研究への応用を持っています。
類似化合物との比較
Chrysoobtusin is similar to other hydroxyanthraquinone derivatives such as aurantio-obtusin and obtusifolin . this compound is unique due to its specific methoxy and hydroxy group substitutions, which contribute to its distinct chemical and biological properties . These structural differences result in variations in their antioxidant activities and therapeutic potentials .
References
特性
IUPAC Name |
2-hydroxy-1,6,7,8-tetramethoxy-3-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7/c1-8-6-9-12(18(25-4)14(8)20)16(22)13-10(15(9)21)7-11(23-2)17(24-3)19(13)26-5/h6-7,20H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDXTRSTKHTSCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220870 | |
| Record name | 9,10-Anthracenedione, 2-hydroxy-1,6,7,8-tetramethoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chrysoobtusin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034218 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70588-06-6 | |
| Record name | Chrysoobtusin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70588-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 2-hydroxy-1,6,7,8-tetramethoxy-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070588066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 2-hydroxy-1,6,7,8-tetramethoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chrysoobtusin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034218 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
219 - 220 °C | |
| Record name | Chrysoobtusin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034218 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Chrysoobtusin?
A1: this compound, also known as 2-Hydroxy-1,6,7,8-tetramethoxy-3-methylanthraquinone, possesses the molecular formula C19H18O7. [] Its structure features an anthraquinone ring system with minimal dihedral angle between the benzene rings, indicating a near-planar conformation. []
Q2: What analytical methods are used to characterize and quantify this compound?
A2: High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (HPLC-UV) is commonly employed for the analysis of this compound. [, ] This method enables the simultaneous determination of various anthraquinones, including this compound, in plant materials like Cassiae Semen or Sicklepod sprouts. [, ] Researchers utilize different chromatographic columns, mobile phases, and detection wavelengths to optimize separation and quantification based on the specific sample matrix. [, ]
Q3: What is the pharmacokinetic profile of this compound in rats?
A3: Following oral administration of Cassiae Semen extract, this compound exhibits a maximum concentration (Cmax) of 46.18 ± 1.91 μg/L in rat plasma. [] Its elimination half-life (t1/2) is approximately 8.69 ± 0.57 hours. [] These findings suggest relatively slow elimination kinetics for this compound in rats. []
Q4: How does processing of Cassiae Semen affect the pharmacokinetics of this compound in normal and acute liver injury rat models?
A4: Research indicates that prepared Semen Cassiae (a processed form) leads to faster absorption of this compound compared to raw Semen Cassiae in normal rats, evidenced by a shorter time to reach maximum concentration (Tmax). [] Notably, in acute liver injury models, the area under the curve (AUC0-t), representing the total drug exposure, is significantly higher for this compound when administered as prepared Semen Cassiae compared to other groups. []
Q5: Does this compound exhibit any potential for therapeutic applications?
A5: While direct evidence is limited, studies suggest this compound may contribute to the therapeutic effects of Cassiae Semen. In a rat model of slow transit constipation, transdermal patches containing Cassiae Semen extract, including this compound, demonstrated significant alleviation of constipation symptoms. [] Spectrum-effect relationship analysis identified this compound as a major contributor to the observed therapeutic effect, alongside other active compounds. [] Further research is warranted to fully elucidate its therapeutic potential and underlying mechanisms.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


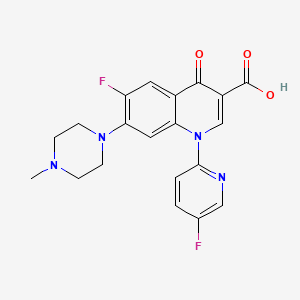
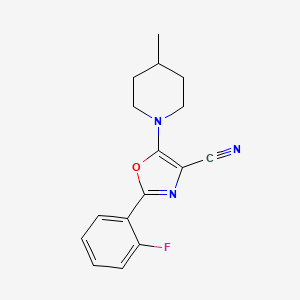
![2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid](/img/structure/B1222936.png)
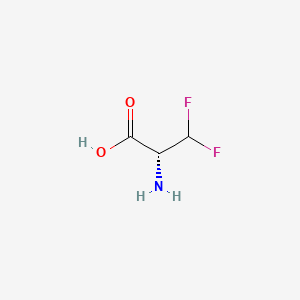
![[11-Acetyl-8-(carbamoyloxymethyl)-4-formyl-6-methoxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-9-yl] acetate](/img/structure/B1222938.png)

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1222942.png)
